molecular formula C13H12N2O2 B8648439 Phenyl N-(pyridin-4-ylmethyl)carbamate

Phenyl N-(pyridin-4-ylmethyl)carbamate

Cat. No. B8648439
M. Wt: 228.25 g/mol
InChI Key: AHPFGWZVIZWCHP-UHFFFAOYSA-N
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Patent
US06211170B1

Procedure details

To a solution of 4-(aminomethyl)pyridine (10.7 g, 98.5 mmol) in CH2Cl2 (245 mL) at 0°, was added Et3N (14.2 mL, 19.9 g, 197 mmol) followed by dropwise addition of phenylchloroformate (14.8 mL, 18.5 g, 118 mmol). After stirring for 1 h, the resulting mixture was diluted with EtOAc (1.5 L), the organic phase was washed twice with water and brine, dried over sodium sulfate and concentrated under vacuum. Chromatography (SiO2, gradient EtOAc to 10% MeOH/CHCl3) gave a yellow solid which was recrystallized from EtOAc:hexane (2:1), to yield the desired compound (9.55 g, 41.85 mmol, 42% yield).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCN(CC)CC.[C:16]1([O:22][C:23](Cl)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)Cl.CCOC(C)=O>[O:22]([C:23]([NH:1][CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
NCC1=CC=NC=C1
Name
Quantity
14.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
245 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Chromatography (SiO2, gradient EtOAc to 10% MeOH/CHCl3) gave a yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc:hexane (2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)NCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.85 mmol
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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